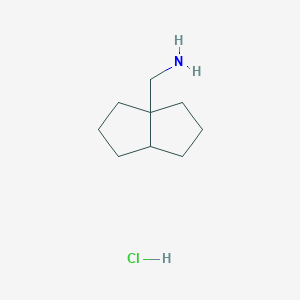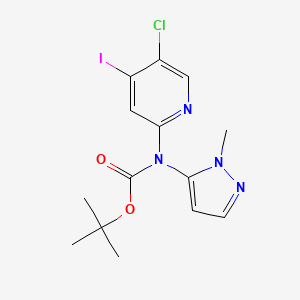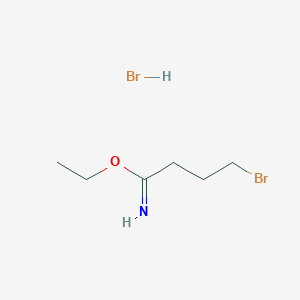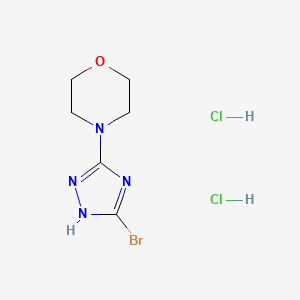
(cis-Hexahydro-3a(1H)-pentalenylmethyl)amine hydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cis-Hexahydro-3a(1H)-pentalenylmethyl)amine hydrochloride, commonly referred to as cis-HPA-HCl, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a white, crystalline solid that is soluble in water and other organic solvents. Cis-HPA-HCl has been used in many studies for its ability to bind to proteins, receptors, and other molecules, making it a useful tool for studying biological processes. In
Applications De Recherche Scientifique
Cis-HPA-HCl has been used in a variety of scientific research applications. It has been used as a ligand in studies of protein-receptor interactions, as a substrate in enzyme kinetics studies, and as a fluorescent probe in studies of cellular processes. In addition, it has been used as a model compound in studies of drug-receptor interactions, as a fluorescent probe in studies of membrane transport, and as a tool for studying the structure and function of proteins.
Mécanisme D'action
Cis-HPA-HCl binds to various proteins and receptors in the body, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It binds to these receptors by forming hydrogen bonds and hydrophobic interactions. These interactions allow cis-HPA-HCl to modulate the activity of these receptors and, in turn, affect the activity of various biochemical pathways in the body.
Biochemical and Physiological Effects
Cis-HPA-HCl has been shown to modulate the activity of various biochemical pathways in the body. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, it has been shown to modulate the activity of the serotonin 5-HT2A receptor and the dopamine D2 receptor. These effects can lead to changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-HPA-HCl has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in a variety of solvents. In addition, it is relatively inexpensive and easy to obtain. However, it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are a variety of potential future directions for the use of cis-HPA-HCl in scientific research. It could be used as a tool for studying the structure and function of various proteins and receptors. It could also be used in studies of drug-receptor interactions, as a fluorescent probe in studies of cellular processes, and as a tool for studying the effects of various drugs on biochemical pathways in the body. Additionally, it could be used in studies of enzyme kinetics and to study the effects of various drugs on neurotransmitter systems.
Méthodes De Synthèse
Cis-HPA-HCl can be synthesized using a variety of methods. One method involves reacting a primary amine with a chloroalkyl halide in the presence of a base. This reaction produces a secondary amine, which is then reacted with a chloroalkyl halide in the presence of a base to produce a tertiary amine. This tertiary amine is then reacted with hydrochloric acid to produce cis-HPA-HCl. Another method involves reacting a primary amine with a halogenated carboxylic acid in the presence of a base. This reaction produces a secondary amine, which is then reacted with a halogenated carboxylic acid in the presence of a base to produce a tertiary amine. This tertiary amine is then reacted with hydrochloric acid to produce cis-HPA-HCl.
Propriétés
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-9-5-1-3-8(9)4-2-6-9;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRAWUSGNTYXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(cis-Hexahydro-3a(1H)-pentalenylmethyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)


![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)
![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)